
N,alpha-Dimethyl-1,4-cyclohexadiene-1-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,alpha-Dimethyl-1,4-cyclohexadiene-1-ethanamine is an organic compound with a unique structure that includes a cyclohexadiene ring and a methylaminopropane side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,alpha-Dimethyl-1,4-cyclohexadiene-1-ethanamine typically involves the reaction of 1,4-cyclohexadiene with appropriate amine derivatives under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification and functionalization processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,alpha-Dimethyl-1,4-cyclohexadiene-1-ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyclohexadiene ring into a more saturated form.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the cyclohexadiene ring.
Substitution: Substitution reactions often involve nucleophiles such as halides or other amine derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyclohexadienone derivatives, while reduction can yield cyclohexane derivatives .
Wissenschaftliche Forschungsanwendungen
N,alpha-Dimethyl-1,4-cyclohexadiene-1-ethanamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of N,alpha-Dimethyl-1,4-cyclohexadiene-1-ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Cyclohexadiene: A simpler compound with a similar cyclohexadiene ring structure.
2-Methylaminopropane: A compound with a similar amine side chain but lacking the cyclohexadiene ring.
Uniqueness
N,alpha-Dimethyl-1,4-cyclohexadiene-1-ethanamine is unique due to its combination of a cyclohexadiene ring and a methylaminopropane side chain.
Eigenschaften
CAS-Nummer |
855312-71-9 |
---|---|
Molekularformel |
C10H17N |
Molekulargewicht |
151.253 |
IUPAC-Name |
1-cyclohexa-1,4-dien-1-yl-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H17N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-4,7,9,11H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
DIMNLUIMZVXIKS-UHFFFAOYSA-N |
SMILES |
CC(CC1=CCC=CC1)NC |
Synonyme |
1-(cyclohexa-1,4-dien-1-yl)-N-methylpropan-2-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.